molecular formula C11H15ClFN B1484859 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride CAS No. 2098022-87-6

3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride

Cat. No. B1484859
M. Wt: 215.69 g/mol
InChI Key: IRZVMFJTNIICRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride can be represented by the InChI code: 1S/C10H12FN.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride is a powder . It has a molecular weight of 215.69 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antibacterial Agents

A series of azetidine-containing quinolones and naphthyridines were synthesized to evaluate their antibacterial potency against Gram-positive and Gram-negative bacteria. These compounds demonstrated significant in vitro and in vivo antibacterial activity, with their efficacy influenced by the substituents on the azetidine moiety. The research indicates that certain azetidine derivatives can be potent antibacterial agents, suggesting a potential application for 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride in similar contexts (Frigola et al., 1994).

Nicotinic Acetylcholine Receptor Binding

Another study focused on the synthesis of azetidine derivatives for in vivo binding to nicotinic acetylcholine receptors, with potential applications in positron emission tomography (PET) imaging of central nervous system receptors. This research underscores the utility of azetidine compounds in developing imaging agents for neurological studies, possibly extending to 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride if similar structural activity relationships are considered (Doll et al., 1999).

Anti-Inflammatory and Analgesic Agents

Pyrimidine heterocycles, including those with azetidine groups, have been explored for their anti-inflammatory and analgesic properties. This indicates the potential for azetidine derivatives in the development of new therapeutic agents addressing inflammation and pain, highlighting a research pathway that could involve 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride (Muralidharan et al., 2019).

Antimicrobial and Anticancer Properties

Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and assessed for their antimicrobial and anticancer properties. This work demonstrates the broad potential of azetidine derivatives in combating microbial infections and cancer, suggesting possible research directions for 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride (Rajulu et al., 2014).

Safety And Hazards

3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride is not intended for human or veterinary use. It may cause skin and eye irritation, and may be harmful if swallowed . It should be handled with care, using appropriate safety measures .

properties

IUPAC Name

3-fluoro-3-[(4-methylphenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-9-2-4-10(5-3-9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZVMFJTNIICRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride
Reactant of Route 3
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride
Reactant of Route 4
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride
Reactant of Route 5
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride
Reactant of Route 6
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.